![molecular formula C19H21FN4O3 B5506429 N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
Imidazo[1,2-a]pyrazine derivatives, including compounds structurally related to N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide, have garnered interest due to their diverse biological activities. These compounds have been synthesized and characterized for various pharmacological applications.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives often involves condensation reactions of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic or aromatic amines under microwave irradiation conditions, demonstrating a green chemistry approach due to reduced reaction times and enhanced yields (B. Jyothi & N. Madhavi, 2019).
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed using various spectroscopic methods such as IR, MS, 1H NMR, and 13C NMR. These techniques provide detailed insights into the molecular architecture and substitution patterns of the imidazo[1,2-a]pyrazine derivatives (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds, such as pyrazole and pyrazolopyrimidine derivatives, have been extensively studied. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving methoxyphenyl and aryl components demonstrates the versatility of similar compounds in generating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014). These synthesis methods often involve reactions that introduce various substituents, showcasing the chemical flexibility and the potential for creating diverse molecular architectures for further study.
Antiviral and Antimicrobial Applications
Compounds structurally related to N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide have been investigated for their antiviral and antimicrobial properties. For example, research into antiviral drug discovery has explored the utility of similar compounds against a range of viral diseases, highlighting their potential as antiviral agents (De Clercq, 2009). Additionally, studies on the antibacterial activity of novel oxadiazoles and thiazolidinones derived from methoxyphenyl-substituted compounds suggest their potential in combating bacterial infections (Aghekyan et al., 2020).
Anticancer Research
The cytotoxic activities of pyrazole and pyrazolopyrimidine derivatives have been evaluated, indicating potential applications in anticancer research. The in vitro cytotoxicity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, underscores the potential of these compounds in developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-4-5-8-21-18(25)15-10-24-11-16(23(2)19(26)17(24)22-15)13-7-6-12(27-3)9-14(13)20/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCPICIBDXMTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN2C=C(N(C(=O)C2=N1)C)C3=C(C=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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